Indirubin E804

Descripción general

Descripción

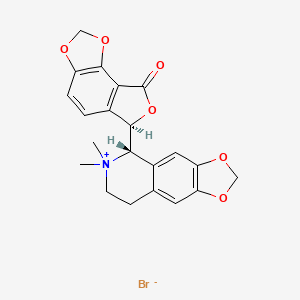

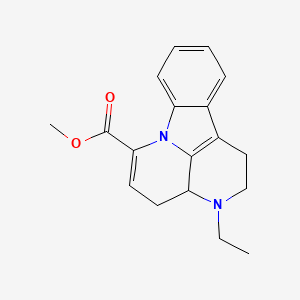

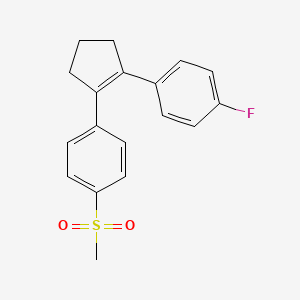

El derivado de indirubina E804, también conocido como indirubina-3′-oxima 2,3-dihidroxipropil éter, es un compuesto sintético derivado de la indirubina. La indirubina es un compuesto natural que se encuentra en la planta del índigo y se ha utilizado tradicionalmente en la medicina china. El E804 ha ganado una atención significativa debido a sus potentes actividades biológicas, particularmente sus propiedades anticancerígenas. Se sabe que inhibe las cinasas dependientes de ciclinas y las proteínas transductoras de señales y activadoras de la transcripción, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

El derivado de indirubina E804 tiene una amplia gama de aplicaciones de investigación científica:

Química: E804 se utiliza como compuesto modelo para estudiar los efectos de las modificaciones estructurales en la actividad biológica.

Biología: Se emplea en la investigación de biología celular para investigar sus efectos en la regulación del ciclo celular y la apoptosis.

Medicina: E804 ha mostrado promesa en estudios preclínicos como agente anticancerígeno, particularmente en la inhibición del crecimiento de células de cáncer de mama y próstata

Mecanismo De Acción

El mecanismo de acción del derivado de indirubina E804 implica la inhibición de objetivos moleculares clave:

Cinasas Dependientes de Ciclinas (CDKs): E804 inhibe las CDKs, que son cruciales para la progresión del ciclo celular.

Proteínas Transductoras de Señales y Activadoras de la Transcripción (STAT): E804 inhibe STAT3 y STAT5, que están involucradas en la supervivencia y proliferación de las células cancerosas.

Receptor del Factor de Crecimiento Similar a la Insulina 1 (IGF1R): E804 actúa como un potente inhibidor de IGF1R, contribuyendo aún más a sus efectos anticancerígenos.

Compuestos Similares:

Indirubina-3′-oxima: Otro derivado de la indirubina con propiedades anticancerígenas similares.

Indirubina-3-acetoxima: Conocido por su capacidad para inhibir las CDKs e inducir la apoptosis en las células cancerosas.

Indirubina-5-sulfonato: Exhibe actividades antiinflamatorias y anticancerígenas.

Singularidad del E804: El derivado de indirubina E804 destaca por su potente inhibición de múltiples objetivos moleculares, incluidas las CDKs, las proteínas STAT y el IGF1R. Este enfoque multidiana mejora su eficacia como agente anticancerígeno y lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del derivado de indirubina E804 implica varios pasos. El material de partida, la indirubina, se somete a oximinación para formar indirubina-3′-oxima. Este intermedio se hace reaccionar luego con 2,3-dihidroxipropil éter en condiciones específicas para producir E804. La reacción generalmente requiere un solvente como el etanol y un catalizador como la 1,1,3,3-tetrametilguanidina .

Métodos de Producción Industrial: La producción industrial de E804 sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas como la cromatografía líquida de alto rendimiento para garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El derivado de indirubina E804 se somete a diversas reacciones químicas, que incluyen:

Oxidación: E804 puede oxidarse para formar diferentes derivados, que pueden exhibir actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en E804, lo que puede alterar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los haluros de alquilo y las aminas en reacciones de sustitución.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede producir una variedad de compuestos funcionalizados .

Comparación Con Compuestos Similares

Indirubin-3′-oxime: Another derivative of indirubin with similar anticancer properties.

Indirubin-3-acetoxime: Known for its ability to inhibit CDKs and induce apoptosis in cancer cells.

Indirubin-5-sulfonate: Exhibits anti-inflammatory and anticancer activities.

Uniqueness of E804: Indirubin derivative E804 stands out due to its potent inhibition of multiple molecular targets, including CDKs, STAT proteins, and IGF1R. This multi-targeted approach enhances its efficacy as an anticancer agent and makes it a valuable compound for further research and development .

Propiedades

IUPAC Name |

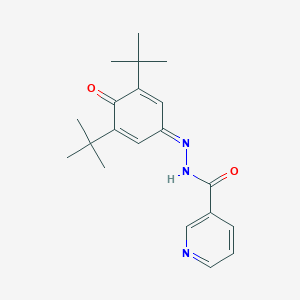

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOSIFOFWWXXIG-PTGBLXJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

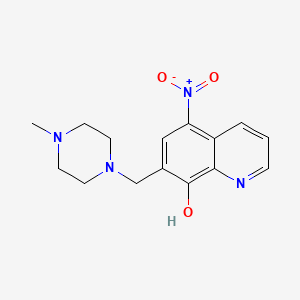

![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)